1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, ethyl, and trifluoromethylsulfonyl groups
Preparation Methods
The synthesis of 1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate involves multiple steps, including the introduction of tert-butyl and ethyl groups onto the piperidine ring, followed by the addition of the trifluoromethylsulfonyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate reaction conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: The compound may be used in biochemical studies to investigate the effects of trifluoromethylsulfonyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfonyl group is known to participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate include other piperidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their reactivity and applications. Examples of similar compounds include:
- 1-tert-Butyl 3-methyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate
- tert-Butyldimethylsilyl trifluoromethanesulfonate
Properties
Molecular Formula |
C14H22F3NO7S |
---|---|
Molecular Weight |
405.39 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(trifluoromethylsulfonyloxy)piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H22F3NO7S/c1-5-23-11(19)9-8-18(12(20)24-13(2,3)4)7-6-10(9)25-26(21,22)14(15,16)17/h9-10H,5-8H2,1-4H3 |
InChI Key |
IBRLQDKLRFSZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CCC1OS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.